2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820711-48-5
VCID: VC4357569
InChI: InChI=1S/C6H8N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
SMILES: CC1=NN(C=C1)CC(=O)O.Cl
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6

2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 1820711-48-5

Cat. No.: VC4357569

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.6

* For research use only. Not for human or veterinary use.

2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride - 1820711-48-5

Specification

CAS No. 1820711-48-5
Molecular Formula C6H9ClN2O2
Molecular Weight 176.6
IUPAC Name 2-(3-methylpyrazol-1-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C6H8N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Standard InChI Key IZOOWZZORMECSO-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is C₆H₉ClN₂O₂, with a molecular weight of 192.6 g/mol . The pyrazole ring consists of three carbon and two nitrogen atoms, with a methyl group at position 3 and an acetic acid group (-CH₂COOH) at position 1 (Figure 1). Protonation of the carboxylic acid group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
InChI Code1S/C₆H₈N₂O₂.ClH/c1-8-5-4-6(7-8)3-9;/h4-5H,3H2,1H3;1H
InChI KeyRPSOFEHSLGVHTF-UHFFFAOYSA-N
CAS Number1357353-48-0

Spectroscopic Data

While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, analogs such as 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride exhibit distinct peaks:

  • ¹H NMR: Methyl groups at δ 2.21–2.49 ppm, pyrazole protons at δ 5.15–8.04 ppm .

  • ¹³C NMR: Carboxylic acid carbon at δ 165.5 ppm, pyrazole carbons at δ 108.7–157.7 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

  • Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or alkoxy precursors . For example, 3-methylpyrazole is synthesized via cyclization of acetylacetone with methylhydrazine .

  • Acetic Acid Moiety Attachment: N-alkylation using chloroacetic acid or its esters under basic conditions (e.g., K₂CO₃ in DMF) .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol or aqueous media .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Methylhydrazine, acetylacetone, HCl, reflux75%
2Chloroacetic acid, K₂CO₃, DMF, 80°C68%
3HCl (g), ethanol, 0°C95%

Challenges in Optimization

  • Regioselectivity: Competing N1 vs. N2 alkylation during acetic acid attachment requires careful control of reaction pH and temperature .

  • Purification: The hydrochloride salt’s hygroscopic nature complicates crystallization, necessitating lyophilization or anhydrous solvent washes .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) . Limited solubility in ethyl acetate or hexane.

  • Stability: Stable at room temperature for >12 months when stored in airtight containers. Degrades above 150°C, releasing HCl gas .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point>250°C (decomposes)Differential Scanning Calorimetry
logP (Octanol-Water)-0.89 ± 0.12Computational
pKa (Carboxylic Acid)3.12 ± 0.05Potentiometric Titration

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